2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with an allyl (prop-2-en-1-yl) group and at position 5 with a pyridin-2-yl moiety. A sulfanylacetamide group is attached to position 3, conferring structural versatility for biological interactions. Its synthesis typically involves alkylation or nucleophilic substitution reactions, as seen in analogous derivatives . The pyridine and allyl groups enhance solubility and reactivity, while the acetamide tail allows for hydrogen bonding, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-2-7-17-11(9-5-3-4-6-14-9)15-16-12(17)19-8-10(13)18/h2-6H,1,7-8H2,(H2,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUCGWXNXQBZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using pyridine derivatives.
Attachment of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl halides.
Formation of the Acetamide Group: The acetamide group can be formed through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted triazole or pyridine derivatives.
Scientific Research Applications
2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its heterocyclic structure, which is common in many drugs.
Pharmaceuticals: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be used in biological studies to investigate its interactions with biological targets and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and the pyridine ring can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The allyl group may also play a role in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Triazole substituents : Position 4 (allyl vs. aryl) and position 5 (pyridin-2-yl vs. pyridin-3-yl or 4-chlorophenyl).
- Sulfanyl linkage : Acetamide vs. acetic acid or hydroxyacetamide derivatives.
- N-substituents on acetamide : Aryl, carbazole, or substituted phenyl groups.
Key Research Findings and Gaps
- Critical Insights :
- Unresolved Questions: Limited data on the target compound’s specific biological targets and toxicity. Missing physicochemical parameters (e.g., logP, solubility) for structure-activity relationship (SAR) modeling.
Biological Activity
The compound 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antiproliferative properties based on recent research findings.
Chemical Characteristics
This compound has a molecular formula of and a molecular weight of 359.43 g/mol. Its structure includes a triazole ring, a pyridine ring, and a sulfanylacetamide moiety. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 359.43 g/mol |
| Molecular Formula | C14H13N7OS2 |
| LogP | 1.3002 |
| Polar Surface Area | 79.992 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including those similar to our compound, it was found that they possess activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine substituent in the structure enhances the antibacterial efficacy, likely due to its ability to interact with bacterial cell membranes and inhibit growth.
Anti-inflammatory Activity
The anti-inflammatory potential of This compound was evaluated through cytokine release assays using peripheral blood mononuclear cells (PBMC). In vitro studies demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. Notably, at concentrations ranging from 50 to 100 µg/mL, the compound decreased TNF-α levels by approximately 44% to 60%, indicating strong anti-inflammatory properties compared to control treatments like ibuprofen.
Antiproliferative Activity
The antiproliferative effects of the compound were assessed in cell culture models. The results showed that it inhibited cell proliferation in a dose-dependent manner. The strongest effects were observed at higher concentrations (above 50 µg/mL), where significant reductions in cell viability were noted. This suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells.
Case Studies
Several case studies have reported on the biological activities of triazole derivatives:
- Study on Cytokine Release : A recent study found that compounds similar to This compound significantly inhibited TNF-α release in PBMC cultures stimulated with LPS (lipopolysaccharides) and PHA (phytohemagglutinin) .
- Antimicrobial Efficacy : Another investigation demonstrated that triazole derivatives exhibited broad-spectrum antimicrobial activity against various bacterial strains, highlighting their potential as new therapeutic agents .
- Antiproliferative Effects : A study focusing on antiproliferative activity showed that certain triazole compounds led to reduced viability in cancer cell lines, suggesting their potential use in oncology .
Q & A
Basic Question: How can researchers optimize the synthesis of 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to improve yield and purity?
Methodological Answer:
The synthesis involves refluxing equimolar concentrations of precursor molecules (e.g., substituted oxazolones and amino-triazole derivatives) at 150°C under catalytic conditions (pyridine and Zeolite Y-H). Key optimizations include:
- Catalyst Selection: Zeolite Y-H enhances regioselectivity and reduces side reactions .
- Reaction Time: Prolonged reflux (~5 hours) ensures completion, monitored via TLC or HPLC .
- Purification: Recrystallization from ethanol after acid quenching removes unreacted intermediates .
- Solvent Choice: Polar aprotic solvents like DMF improve solubility of triazole intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
